molecular formula C18H15ClN2O4S3 B12410901 Nlrp3-IN-7

Nlrp3-IN-7

Cat. No.: B12410901
M. Wt: 455.0 g/mol
InChI Key: OXFRGNUJPJMKEU-PXNMLYILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nlrp3-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Commonly used reagents include organic solvents, catalysts, and protective groups to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Nlrp3-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced potency and selectivity for the NLRP3 inflammasome. These derivatives are further evaluated for their biological activity and therapeutic potential .

Properties

Molecular Formula

C18H15ClN2O4S3

Molecular Weight

455.0 g/mol

IUPAC Name

4-[(Z)-[3-[(2-chloro-5-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide

InChI

InChI=1S/C18H15ClN2O4S3/c1-25-13-4-7-15(19)12(9-13)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8-

InChI Key

OXFRGNUJPJMKEU-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S

Origin of Product

United States

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